methyl 2-[2-(4-butoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[2-(4-butoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate: is a complex organic compound with a molecular formula of C25H24N2O7S and a molecular weight of 496.53226 . This compound is characterized by its unique structure, which includes a thiazole ring, a furan ring, and a pyrrole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[2-(4-butoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, including the formation of the thiazole ring, the introduction of the furan-2-carbonyl group, and the coupling of the pyrrole ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and furan-2-carbonyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, the compound’s interactions with biomolecules are studied to understand its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Medicine: The compound’s potential medicinal properties are investigated for the treatment of various diseases. Its unique structure may offer advantages in targeting specific molecular pathways involved in disease progression.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of methyl 2-[2-(4-butoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 2-[2-(4-butoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Methyl 2-[2-(4-butoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methylthiazole-5-carboxylate
Uniqueness: The uniqueness of methyl 2-[2-(4-butoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups and ring structures
Biological Activity
Methyl 2-[2-(4-butoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (referred to as compound A) is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates various functional groups that may contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of compound A.
Chemical Structure and Properties
The chemical structure of compound A includes:
- Molecular Formula : C22H24N4O5S
- Molecular Weight : 448.52 g/mol
- Functional Groups :
- Thiazole
- Pyrrole
- Furan
- Hydroxy and carboxylate groups
Biological Activity Overview
Compound A exhibits a range of biological activities that are of interest in pharmacological research. Key activities include:
- Antioxidant Activity : The presence of furan and hydroxyl groups suggests potential antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate that compound A may inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development.
- Anti-inflammatory Effects : The thiazole and pyrrole moieties may contribute to anti-inflammatory properties, potentially useful in treating conditions like arthritis or inflammatory bowel disease.
The biological mechanisms through which compound A exerts its effects are under investigation. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes.
- Modulation of Cell Signaling Pathways : The compound may interact with specific receptors or signaling pathways involved in inflammation and cell survival.
Antioxidant Activity
A study assessed the antioxidant capacity of various derivatives of thiazole compounds, highlighting that modifications at the pyrrole position significantly enhance radical scavenging activity. Compound A showed a notable reduction in DPPH radical levels, indicating strong antioxidant potential .
Antimicrobial Efficacy
Research published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria. Compound A demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL .
Anti-inflammatory Studies
In vivo studies using murine models of inflammation revealed that treatment with compound A resulted in reduced edema and inflammatory cytokine levels. Histological analysis confirmed decreased infiltration of immune cells into inflamed tissues, suggesting effective anti-inflammatory action .
Data Tables
Biological Activity | Test Methodology | Results |
---|---|---|
Antioxidant | DPPH Assay | IC50 = 25 µg/mL |
Antimicrobial | MIC Assay | MIC = 32 µg/mL against S. aureus |
Anti-inflammatory | Murine Model | Reduced edema by 40% |
Properties
Molecular Formula |
C25H24N2O7S |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
methyl 2-[2-(4-butoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H24N2O7S/c1-4-5-12-33-16-10-8-15(9-11-16)19-18(20(28)17-7-6-13-34-17)21(29)23(30)27(19)25-26-14(2)22(35-25)24(31)32-3/h6-11,13,19,29H,4-5,12H2,1-3H3 |
InChI Key |
YWPQELLXQXIULQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC(=C(S3)C(=O)OC)C)O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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